2-Amino-6-iodophenol
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Overview
Description
2-Amino-6-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by an amino group and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-iodophenol can be achieved through several methods. One common approach involves the iodination of 2-Aminophenol. This process typically uses iodine or iodine-containing reagents in the presence of an oxidizing agent. For example, the laccase-catalyzed iodination method uses potassium iodide as the iodine source and aerial oxygen as the oxidant, delivering the iodophenol in high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. The process must be carefully controlled to ensure high purity and yield. The use of efficient and sustainable methods, such as the laccase-catalyzed iodination, is preferred to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles and electron-withdrawing groups on the aromatic ring enhance the reactivity.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be obtained.
Oxidation Products: Nitro derivatives and quinones.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
2-Amino-6-iodophenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-iodophenol depends on its specific application. In biological systems, it may interact with enzymes and receptors, altering their activity. The iodine atom can facilitate the formation of reactive intermediates, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various biochemical pathways.
Comparison with Similar Compounds
- 2-Amino-4-iodophenol
- 2-Amino-6-bromophenol
- 2-Amino-6-chlorophenol
Comparison: 2-Amino-6-iodophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in certain reactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-amino-6-iodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOJOGYKEWTXHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315338 |
Source
|
Record name | 2-Amino-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99968-81-7 |
Source
|
Record name | 2-Amino-6-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99968-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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